5-Chlorobenzo[d]oxazol-7-amine
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Overview
Description
5-Chlorobenzo[d]oxazol-7-amine is a heterocyclic compound with the molecular formula C7H5ClN2O. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
5-Chlorobenzo[d]oxazol-7-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Safety and Hazards
The safety data sheet (SDS) for 5-Chlorobenzo[d]oxazol-7-amine can be viewed and downloaded for free at Echemi.com . The SDS includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .
Future Directions
Oxazole derivatives, such as 5-Chlorobenzo[d]oxazol-7-amine, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the study of this compound and similar compounds may involve further exploration of their synthesis, biological activities, and potential applications in medicine.
Preparation Methods
The synthesis of 5-Chlorobenzo[d]oxazol-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 5-chloro-2-aminophenol with cyanogen bromide in the presence of a base to form the benzoxazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
5-Chlorobenzo[d]oxazol-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 5-Chlorobenzo[d]oxazol-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
5-Chlorobenzo[d]oxazol-7-amine can be compared with other benzoxazole derivatives, such as:
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-chloro-1,3-benzoxazol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOAUZQKSVKKEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)OC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745102 |
Source
|
Record name | 5-Chloro-1,3-benzoxazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225672-06-9 |
Source
|
Record name | 5-Chloro-1,3-benzoxazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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